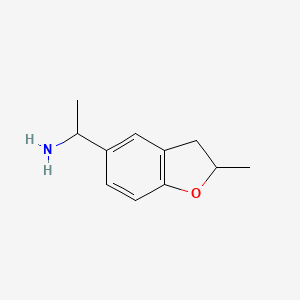

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine

Übersicht

Beschreibung

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine is a chemical compound belonging to the benzofuran family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods: Industrial production methods for this compound often involve the use of transition-metal catalysis for the cyclization of aryl acetylenes . These methods are designed to optimize yield and minimize side reactions, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine has shown promise in pharmacological studies due to its structural similarity to known psychoactive substances. Research indicates potential applications in:

Neuropharmacology:

- The compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Studies have suggested that derivatives of benzofuran compounds can exhibit antidepressant and anxiolytic effects, making this compound a candidate for further exploration in treating mood disorders.

Analgesic Properties:

- Initial studies indicate that compounds with similar structures possess analgesic properties. Investigating the efficacy of this compound as a pain reliever could open new avenues for pain management therapies.

Materials Science

In materials science, compounds like this compound are explored for their potential use in creating functional materials:

Polymer Chemistry:

- The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the mechanical properties or thermal stability of polymeric materials.

Dyes and Pigments:

- Due to its unique chromophoric structure, it may be utilized in synthesizing dyes or pigments for various applications in textiles and coatings.

Synthesis and Chemical Precursor

The compound can act as a precursor in organic synthesis:

Synthesis of Complex Molecules:

- Its structure allows for modifications that can lead to the synthesis of more complex organic molecules. Researchers are investigating methods to utilize this compound for creating novel pharmaceuticals or biologically active compounds through various synthetic pathways.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry examined a series of benzofuran derivatives and their effects on serotonin receptors. The findings suggested that modifications similar to those found in this compound could enhance receptor affinity and selectivity, leading to potential therapeutic applications for anxiety disorders .

Case Study 2: Material Development

Research conducted at a leading university demonstrated the use of benzofuran derivatives in developing high-performance polymers. The study highlighted how incorporating compounds like this compound improved thermal stability and mechanical strength compared to traditional polymers .

Wirkmechanismus

The mechanism of action of 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

2-Methyl-2,3-dihydrobenzofuran: Shares a similar core structure but lacks the ethanamine group.

Benzofuran-2-yl derivatives: These compounds have similar biological activities but differ in their substitution patterns.

Uniqueness: 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine stands out due to its unique combination of the benzofuran core with an ethanamine group, which imparts distinct chemical and biological properties. This combination enhances its potential for therapeutic applications and makes it a valuable compound for further research .

Biologische Aktivität

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine, also known by its CAS number 1409881-94-2, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHNO. Its structure features a benzofuran moiety, which is known for various pharmacological properties.

Pharmacological Properties

- Monoamine Oxidase Inhibition :

- Mechanism : Monoamine oxidase (MAO) enzymes are crucial in the metabolism of neurotransmitters. Inhibition of MAO-B has been linked to neuroprotective effects and potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease.

- Comparative Studies : In studies comparing various compounds, MAO-B inhibitors have shown promising results in reducing levodopa requirements in Parkinson's disease patients. For instance, selegiline and rasagiline are established MAO-B inhibitors with IC values of 36.0 nM and 15.4 nM respectively . The potential of this compound as a MAO-B inhibitor remains to be elucidated.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives. While specific data on this compound is limited, related compounds have exhibited significant antibacterial and antifungal activities:

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.0195 | E. coli |

| Compound C | 0.0048 | C. albicans |

These findings suggest that structural analogs may possess similar bioactivities .

Neuropharmacological Effects

Benzofuran derivatives are often studied for their psychoactive properties. The compound's structural similarities to known psychoactive substances may indicate potential effects on the central nervous system (CNS).

Study on Related Compounds

A study focusing on benzofuran analogs of amphetamine demonstrated that certain derivatives exhibit enhanced affinity for serotonin receptors and dopamine transporters, which could be relevant for understanding the pharmacodynamics of this compound .

Toxicological Profiles

Research into the metabolism and toxicology of related compounds has revealed that benzofurans can undergo significant metabolic transformations, which may influence their biological activity and safety profiles .

Eigenschaften

IUPAC Name |

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-4,6-8H,5,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNWHOLBLSNSPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392859 | |

| Record name | 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889939-90-6 | |

| Record name | 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.